

Chx-A"-DTPA: Application Notes and Protocols for Targeted Alpha Therapy

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the bifunctional chelator Chx-A"-DTPA in the development of targeted alpha therapies (TAT). Detailed protocols for antibody conjugation and radiolabeling with alpha-emitting radionuclides are provided, along with key performance data.

Introduction

Targeted alpha therapy is a promising modality for cancer treatment, delivering highly cytotoxic alpha particles directly to tumor cells while minimizing damage to surrounding healthy tissue. The success of TAT relies on the stable chelation of a therapeutic alpha-emitting radionuclide by a bifunctional chelator, which is, in turn, conjugated to a targeting molecule, such as a monoclonal antibody.

Chx-A"-DTPA (N-[(R)-2-amino-3-(p-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-N,N,N',N",N"-pentaacetic acid) has emerged as a valuable chelator for this purpose. Its acyclic structure allows for rapid radiolabeling under mild conditions, which is crucial for preserving the integrity and immunoreactivity of sensitive biomolecules like antibodies.[1][2] It has demonstrated excellent stability for a variety of radionuclides, including the alpha emitter Bismuth-213 (213Bi).[1][3]

Key Applications and Features



Chx-A"-DTPA is particularly well-suited for the development of radioimmunotherapeutics for TAT. Its primary applications include:

- Chelation of Alpha Emitters: Chx-A"-DTPA has been successfully used for the stable chelation of alpha-emitting radionuclides, most notably ²¹³Bi.[1][4] Studies have shown that the [²¹³Bi]Bi-CHX-A"-DTPA complex exhibits enhanced stability compared to complexes with DTPA.[1]
- Conjugation to Targeting Vectors: The isothiocyanate derivative of Chx-A"-DTPA (SCN-CHX-A"-DTPA) allows for efficient conjugation to the lysine residues of monoclonal antibodies.[4] A maleimido derivative has also been developed for conjugation to thiol-containing biomolecules.[3]
- Rapid Radiolabeling Kinetics: A significant advantage of Chx-A"-DTPA is its ability to be radiolabeled under mild conditions, typically at room temperature with short incubation times (5-15 minutes).[2][4] This is a critical feature when working with short-lived radionuclides like ²¹³Bi (half-life of ~46 minutes).[1]
- High In Vitro and In Vivo Stability: Radioimmunoconjugates prepared with Chx-A"-DTPA
 have demonstrated excellent stability in both laboratory and biological environments, which
 is essential for minimizing the release of free radionuclide and reducing off-target toxicity.[2]
 [4]

Quantitative Performance Data

The following tables summarize key quantitative data for Chx-A"-DTPA-based radioimmunoconjugates from published studies.

Table 1: Radiolabeling Efficiency and Immunoreactivity



Targeting Antibody	Radionuclid e	Radiolabeli ng Efficiency	lmmunorea ctivity	Specific Activity	Reference
HuM195 (anti-CD33)	²¹³ Bi	78% ± 10%	84% ± 10%	Up to 1110 MBq/mg	[4][5]
Trastuzumab (anti-HER2)	⁹⁰ Y	>95%	Not Reported	Not Reported	[2][6]
Trastuzumab (anti-HER2)	¹¹¹ ln	>98%	Not Reported	Up to 26.6 GBq/μmol	[7]

Table 2: In Vitro Stability

Radioimmuno conjugate	Radionuclide	Incubation Conditions	Stability	Reference
(²⁰⁵ Bi/ ²⁰⁶ Bi)CHX- A-DTPA-HuM195	²⁰⁵ Bi/ ²⁰⁶ Bi	Human serum at 37°C for 48 hours	>95%	[4][5]
⁹⁰ Y-CHX-A"- DTPA- trastuzumab	90Υ	Not specified	Excellent	[2][6]

Experimental Protocols

Protocol 1: Conjugation of SCN-CHX-A"-DTPA to a Monoclonal Antibody

This protocol describes the conjugation of the isothiocyanate derivative of Chx-A"-DTPA to the lysine residues of a monoclonal antibody.

Materials:

• Monoclonal antibody (mAb) in a suitable buffer (e.g., borate buffer, pH 8.5-9.3)



- Isothiocyanate-CHX-A"-DTPA (p-SCN-Bn-CHX-A"-DTPA)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Purification column (e.g., NAP-5 desalting column)
- Buffer for purification (e.g., 0.2 M ammonium acetate, pH 5.5)

Procedure:

- Antibody Preparation: Prepare the monoclonal antibody at a suitable concentration (e.g., 1-5 mg/mL) in the conjugation buffer.
- Chelator Preparation: Immediately before use, dissolve the p-SCN-Bn-CHX-A"-DTPA in anhydrous DMSO to a stock concentration (e.g., 10 mg/mL).
- Conjugation Reaction: Add a 10-fold molar excess of the dissolved CHX-A"-DTPA to the antibody solution.[8]
- Incubation: Incubate the reaction mixture at room temperature or 37°C for 4 to 20 hours with gentle mixing.[7][8]
- Purification: Purify the resulting immunoconjugate from the unreacted chelator using a desalting column equilibrated with the purification buffer.
- Characterization: Determine the number of chelators conjugated per antibody molecule
 using methods such as ESI-MS.[8] Store the purified conjugate at -20°C or as recommended
 for the specific antibody.

Protocol 2: Radiolabeling of Chx-A"-DTPA-Antibody Conjugate with ²¹³Bi

This protocol outlines the radiolabeling of a Chx-A"-DTPA-conjugated antibody with the alphaemitter ²¹³Bi.

Materials:

Chx-A"-DTPA-conjugated antibody (from Protocol 1)



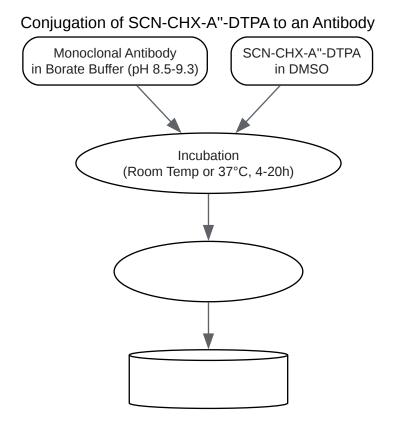
- ²¹³Bi eluate from a ²²⁵Ac/²¹³Bi generator
- Radiolabeling buffer (e.g., 0.25 M NaOAc, pH 5.0)
- Quenching solution (e.g., 0.1 M DTPA)
- Quality control system (e.g., instant thin-layer chromatography, ITLC)

Procedure:

- Radionuclide Preparation: Elute the ²¹³Bi from the generator according to the manufacturer's instructions.
- Radiolabeling Reaction: In a microcentrifuge tube, combine the required activity of ²¹³Bi with the Chx-A"-DTPA-conjugated antibody in the radiolabeling buffer. Adjust the pH to approximately 5.5.[8]
- Incubation: Incubate the reaction mixture at room temperature for 5-10 minutes.[1]
- Quenching: Add an excess of a quenching solution, such as DTPA, to complex any unbound
 213Bi.[8]
- Quality Control: Determine the radiochemical purity of the final product using a suitable method like ITLC to separate the radiolabeled antibody from free radionuclide.
- Use: The radiolabeled antibody is now ready for in vitro or in vivo studies. Due to the short half-life of ²¹³Bi, the entire procedure should be performed rapidly.

Visualizations

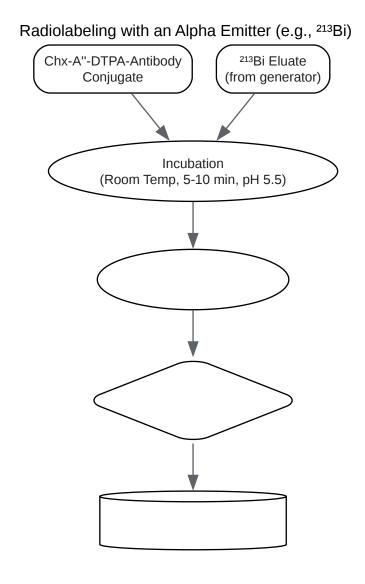




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Caption: Workflow for Antibody-Chelator Conjugation.





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Caption: Workflow for Radiolabeling the Conjugate.

Conclusion

Chx-A"-DTPA is a robust and versatile chelator for the development of targeted alpha therapies. Its favorable properties, including rapid radiolabeling under mild conditions and the formation of stable complexes, make it an excellent choice for conjugating alpha-emitting radionuclides to antibodies and other targeting vectors. The protocols and data presented here provide a solid foundation for researchers and drug developers working in this exciting field of oncology.



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